

Application Notes and Protocols: Relebactam in Combination with Imipenem/Cilastatin

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Compound of Interest

Compound Name: *Relebactam sodium*

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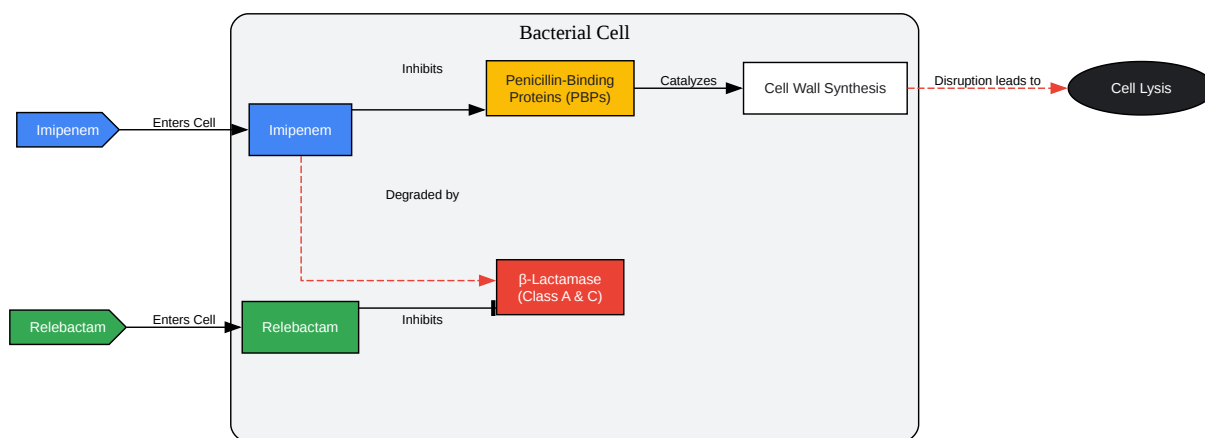
Introduction

The emergence of multidrug-resistant (MDR) Gram-negative bacteria represents a significant global health threat, necessitating the development of novel therapeutic strategies. The combination of imipenem, a broad-spectrum carbapenem antibiotic, with cilastatin, a renal dehydropeptidase inhibitor, has been a cornerstone in treating severe bacterial infections. However, the rise of carbapenem-resistant Enterobacterales (CRE) and *Pseudomonas aeruginosa* has limited its efficacy. Relebactam, a diazabicyclooctane β -lactamase inhibitor, has been developed to restore the activity of imipenem against many of these resistant strains. [1][2][3] This document provides detailed application notes and protocols for researchers utilizing the combination of relebactam with imipenem/cilastatin in a research setting.

Mechanism of Action

Imipenem exerts its bactericidal activity by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis, leading to cell lysis.[3][4][5] Cilastatin is co-administered to prevent the renal metabolism of imipenem by dehydropeptidase-I, thereby increasing its bioavailability.[1][5] Relebactam itself has no intrinsic antibacterial activity.[1] Its primary function is to inhibit a broad spectrum of β -lactamase enzymes, specifically Ambler Class A (such as *Klebsiella pneumoniae* carbapenemase, KPC) and Class C (such as AmpC) β -lactamases.[1][6][7][8] By binding to and inactivating these enzymes, relebactam protects imipenem from degradation, restoring its efficacy against bacteria that have developed

resistance through this mechanism.[1][2][4] This synergistic action allows the combination to be effective against many imipenem-nonsusceptible Gram-negative pathogens.[3] It is important to note that relebactam is not active against Class B metallo- β -lactamases (MBLs) or Class D oxacillinases.[1]



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Diagram 1: Mechanism of action of imipenem/relebactam.

Data Presentation

In Vitro Susceptibility Data

The following tables summarize the in vitro activity of imipenem/relebactam against various Gram-negative pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Imipenem/Relebactam against *Pseudomonas aeruginosa*

Isolate Type	Imipenem MIC50/MIC90 (µg/mL)	Imipenem/Rele bactam MIC50/MIC90 (µg/mL)	Imipenem/Rele bactam Susceptibility (%)	Reference
All Isolates (n=1,445)	Not Reported	0.5/1	97.3	[1]
Imipenem- Nonsusceptible (n=24)	Not Reported	2/128	Not Reported	[6]
Cystic Fibrosis Isolates (n=105)	Not Reported	Not Reported	77	[9]
All Isolates (Latin America, n=3408)	Not Reported	Not Reported	80.1	[10]

Table 2: In Vitro Activity of Imipenem/Relebactam against *Klebsiella pneumoniae*

Isolate Type	Imipenem MIC50/MIC90 (µg/mL)	Imipenem/Rele bactam MIC50/MIC90 (µg/mL)	Imipenem/Rele bactam Susceptibility (%)	Reference
Imipenem- Nonsusceptible (n=3)	Not Reported	0.5-16 (Range)	Not Reported	[6]
Non-MBL Carbapenemase- Producing (n=314)	32/>64	0.25/1	98.0	[7]
KPC-Producing (n=110)	16/>128	0.25/1	Not Reported	[5]
Carbapenem- Resistant (Serbia, n=143)	Not Reported	Not Reported	48.24	[11]

Table 3: In Vitro Activity of Imipenem/Relebactam against other Enterobacterales

Organism	Isolate Type	Imipenem MIC50/MIC9 0 (µg/mL)	Imipenem/R elebactam MIC50/MIC9 0 (µg/mL)	Imipenem/R elebactam Susceptibili ty (%)	Reference
Enterobacter cloacae complex	Imipenem- Nonsusceptib le (n=2)	Not Reported	0.25 (Range)	Not Reported	[6]
Klebsiella aerogenes	Imipenem- Nonsusceptib le (n=33)	Not Reported	0.5/1	Not Reported	[6]
Serratia marcescens	Imipenem- Nonsusceptib le (n=2)	Not Reported	1-2 (Range)	Not Reported	[6]
Escherichia coli	Imipenem- Nonsusceptib le (n=4)	Not Reported	0.25-0.5 (Range)	Not Reported	[6]
All Enterobacter ales (UTI, Taiwan, n=309)	Not Reported	Not Reported	95	[4]	
All Enterobacter ales (ICU, Spain & Portugal, n=747)	Not Reported	0.12/0.5	98.7	[12]	

In Vivo Efficacy Data

Table 4: Efficacy of Imipenem/Relebactam in Murine Infection Models

Model	Pathogen	Relebactam Dose (mg/kg)	Log Reduction in CFU	Reference
Disseminated	P. aeruginosa	10	1.72	[13]
20	3.13	[13]		
40	3.73	[13]		
Disseminated	K. pneumoniae	20	2.29	[13]
40	3.06	[13]		
80	2.36	[13]		
Pulmonary	P. aeruginosa	20	2.37	[13]
40	3.59	[13]		
80	4.59	[13]		

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

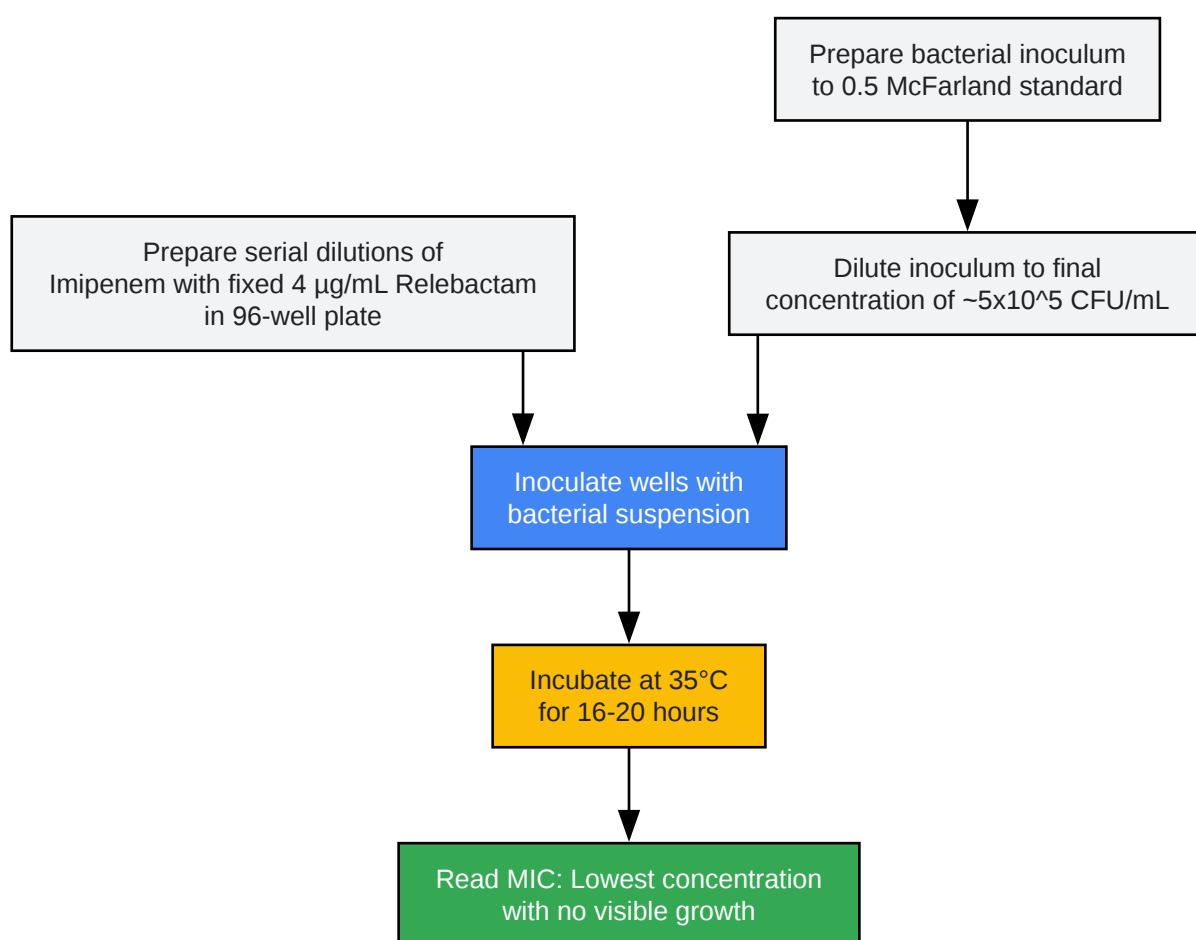
- Imipenem and relebactam analytical powders
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial isolates for testing
- 0.5 McFarland standard
- Sterile saline (0.85% NaCl)

- Spectrophotometer
- Incubator ($35 \pm 2^{\circ}\text{C}$)
- Quality control strains (e.g., *E. coli* ATCC 25922, *P. aeruginosa* ATCC 27853)

Procedure:

- Preparation of Antimicrobial Solutions:
 - Prepare a stock solution of imipenem.
 - Prepare a stock solution of relebactam. For MIC testing, relebactam is used at a fixed concentration of $4\text{ }\mu\text{g/mL}$.[\[16\]](#)
 - Create serial twofold dilutions of imipenem in CAMHB in the microtiter plate. Each well should also contain the fixed concentration of relebactam ($4\text{ }\mu\text{g/mL}$).
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
 - Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1\text{-}2 \times 10^8\text{ CFU/mL}$.
 - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately $5 \times 10^5\text{ CFU/mL}$ in each well of the microtiter plate.
- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
 - Incubate the plate at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.

- Interpretation of Results:
 - After incubation, visually inspect the wells for turbidity (bacterial growth).
 - The MIC is the lowest concentration of imipenem (in the presence of 4 µg/mL relebactam) that completely inhibits visible growth.
 - Interpret the MIC values according to the established breakpoints from CLSI or FDA guidelines.[\[17\]](#)[\[18\]](#)



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Diagram 2: Workflow for MIC testing.

Time-Kill Assay

This protocol provides a general framework for conducting time-kill assays to assess the bactericidal activity of imipenem/relebactam.

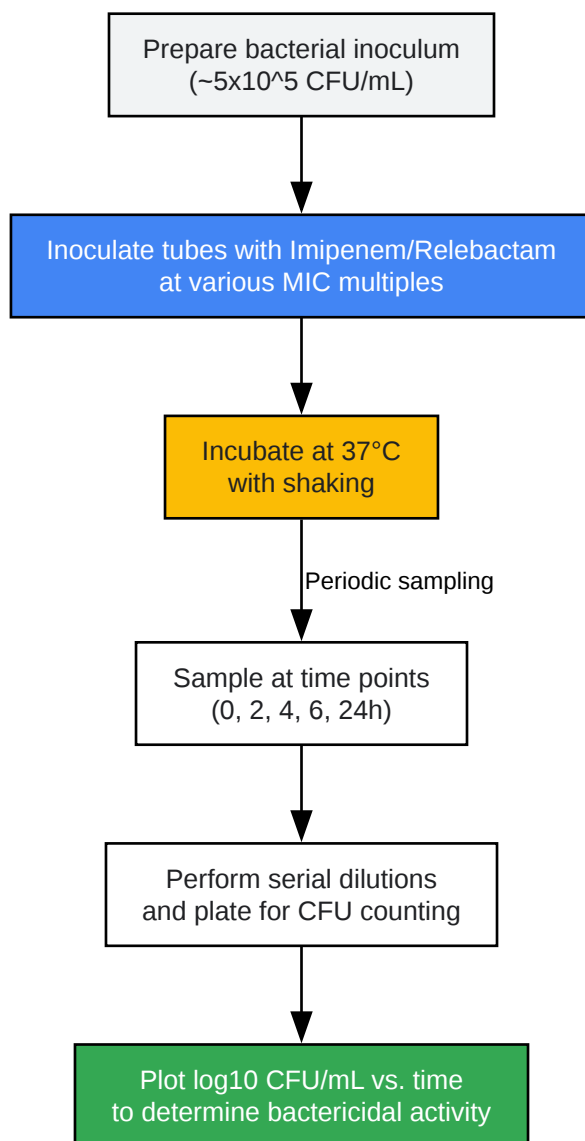
Materials:

- Imipenem and relebactam
- CAMHB
- Bacterial isolates
- Shaking incubator (37°C)
- Sterile tubes or flasks
- Spectrophotometer
- Spiral plater or manual plating supplies (agar plates, spreaders)
- Colony counter

Procedure:

- Inoculum Preparation:
 - Grow an overnight culture of the test organism in CAMHB.
 - Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5×10^5 to 5×10^6 CFU/mL.
- Assay Setup:
 - Prepare tubes or flasks with CAMHB containing imipenem/relebactam at desired concentrations (e.g., 1x, 2x, 4x MIC).
 - Include a growth control tube (no antibiotic).
 - Inoculate each tube with the prepared bacterial suspension.
- Incubation and Sampling:
 - Incubate the tubes at 37°C with shaking.

- At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
- Bacterial Viability Counting:
 - Perform serial dilutions of the collected aliquots in sterile saline.
 - Plate the dilutions onto appropriate agar plates.
 - Incubate the plates overnight at 37°C.
 - Count the number of colonies to determine the CFU/mL at each time point.
- Data Analysis:
 - Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control.
 - A bactericidal effect is typically defined as a ≥ 3 -log₁₀ reduction in CFU/mL from the initial inoculum. Synergy can be assessed by comparing the activity of the combination to the individual agents.^[8]



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